

An In-Depth Toxicological Profile of 1-Nitronaphthalen-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Nitronaphthalen-2-amine

Cat. No.: B187811

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Abstract: This technical guide provides a comprehensive toxicological profile of **1-Nitronaphthalen-2-amine** (CAS No. 606-57-5). Due to a significant lack of direct empirical data for this specific molecule, this document establishes a scientifically-grounded assessment by leveraging established principles of toxicology and drawing inferences from well-studied structural analogues, namely nitroaromatic hydrocarbons (e.g., 1-nitronaphthalene) and aromatic amines (e.g., 2-naphthylamine). The profile covers physicochemical properties, regulatory status, and a detailed analysis of its predicted toxicokinetics and toxicodynamics. We hypothesize that the toxicity of **1-Nitronaphthalen-2-amine** is driven by metabolic activation of both its functional groups—the nitro and the amine—leading to the formation of reactive electrophilic intermediates with a high potential for genotoxicity and carcinogenicity. This guide is intended for researchers, toxicologists, and drug development professionals requiring a thorough understanding of the potential hazards associated with this compound.

Introduction and Physicochemical Identity

1-Nitronaphthalen-2-amine, also known as 2-Amino-1-nitronaphthalene, is an organic compound featuring a naphthalene backbone substituted with both a nitro group ($-\text{NO}_2$) and an amino group ($-\text{NH}_2$).^{[1][2]} The presence of these two toxico-pharmacologically significant functional groups on an aromatic scaffold suggests a complex metabolic fate and a high potential for biological activity. Its identity is confirmed by the Chemical Abstracts Service (CAS) number 606-57-5.^[1] While it is available commercially as a laboratory chemical, it is often supplied with the caveat that comprehensive analytical data has not been collected, placing the

onus of purity and identity confirmation on the end-user.[3] This indicates its primary use is in research settings rather than large-scale industrial applications.

The dual functionality of this molecule is central to its toxicological interest. Aromatic amines are a class of compounds containing several known potent carcinogens, such as 2-naphthylamine, while nitroaromatic hydrocarbons are recognized for their own toxic and genotoxic profiles, often mediated by the reductive metabolism of the nitro group.[4][5][6] This guide, therefore, builds its assessment on the foundational toxicology of these parent classes.

Table 1: Physicochemical Properties of **1-Nitronaphthalen-2-amine** and Key Analogues

Property	1-Nitronaphthalen-2-amine	1-Nitronaphthalene (Analogue)	2-Naphthylamine (Analogue)
CAS Number	606-57-5[1]	86-57-7[7]	91-59-8
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂ [1]	C ₁₀ H ₇ NO ₂ [7]	C ₁₀ H ₉ N
Molecular Weight	188.18 g/mol [2]	173.17 g/mol [8]	143.19 g/mol
Appearance	Not specified; likely colored solid	Pale yellow crystalline solid[7][8]	White to reddish crystals
Melting Point	Not specified	53-57 °C[7]	111-113 °C
Boiling Point	Not specified	304 °C[7]	306 °C
Water Solubility	Not specified; likely low	Insoluble[8]	Slightly soluble
Log Kow	Not specified	3.19[8]	2.25

Regulatory Status and Safety Information

While specific occupational exposure limits for **1-Nitronaphthalen-2-amine** have not been established by major regulatory bodies, its hazard profile can be inferred from GHS classifications provided by chemical suppliers and its inclusion on certain regulatory lists.

GHS Hazard Classification

Based on data available through PubChem, **1-Nitronaphthalen-2-amine** is classified with the following hazards:

- Skin Irritation (Category 2): Causes skin irritation.[1]
- Eye Irritation (Category 2): Causes serious eye irritation.[1]
- Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

Handling and Precautionary Measures

Given its GHS classification and the high toxicity of its analogues, strict safety protocols are imperative. Standard handling should include:

- Use of personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Handling within a certified chemical fume hood to avoid inhalation of dust or aerosols.
- Avoidance of heat, sparks, and open flames, as the analogue 1-nitronaphthalene is a flammable solid.[9][10]
- Implementation of measures to prevent electrostatic charge buildup.[10]

Furthermore, the ASEAN Cosmetics Association includes 2-Naphthalenamine, 1-nitro- (a synonym) on its "List of Substances which Must Not Form Part of the Composition of Cosmetic Products," signaling a recognized potential for harm in consumer applications.[11]

Toxicokinetics: The Central Role of Metabolic Activation

The toxic potential of **1-Nitronaphthalen-2-amine** is intrinsically linked to its biotransformation. Lacking direct metabolic studies, we can construct a highly probable metabolic map based on the well-documented pathways for aromatic amines and nitroaromatic compounds.[4][12] The molecule presents two key sites for metabolic activation, and it is likely that both pathways contribute to its overall toxicity.

Pathway A: Reductive Metabolism of the Nitro Group

The nitro group of nitroaromatic compounds is susceptible to reduction by a variety of enzymes, including NADPH:cytochrome P450 reductase and other flavoenzymes, often referred to as nitroreductases.^[4]^[13] This process involves a sequential six-electron reduction, generating highly reactive intermediates.

- **Nitro Radical Anion:** A one-electron reduction forms a nitro radical anion. In the presence of oxygen, this can engage in futile cycling, regenerating the parent nitro-compound and producing superoxide anions, leading to oxidative stress.^[4]
- **Nitroso Intermediate:** A two-electron reduction yields a nitroso derivative.
- **N-Hydroxylamino Intermediate:** A further two-electron reduction forms the N-hydroxylamino derivative (N-hydroxy-**1-nitronaphthalen-2-amine**). This is a critical step, as N-hydroxylamines are often the proximate genotoxic metabolites.^[13]
- **Amine Metabolite:** The final reduction product is the corresponding diamine.

The N-hydroxylamino intermediate is electrophilic and can directly interact with nucleophilic sites on macromolecules. More importantly, it can be further activated through conjugation reactions (e.g., O-acetylation by N-acetyltransferases or O-sulfation by sulfotransferases), creating an unstable ester with a good leaving group.^[13] Spontaneous heterolysis of this conjugate generates a highly reactive nitrenium ion, which readily forms covalent adducts with DNA, initiating mutagenesis.^[13]

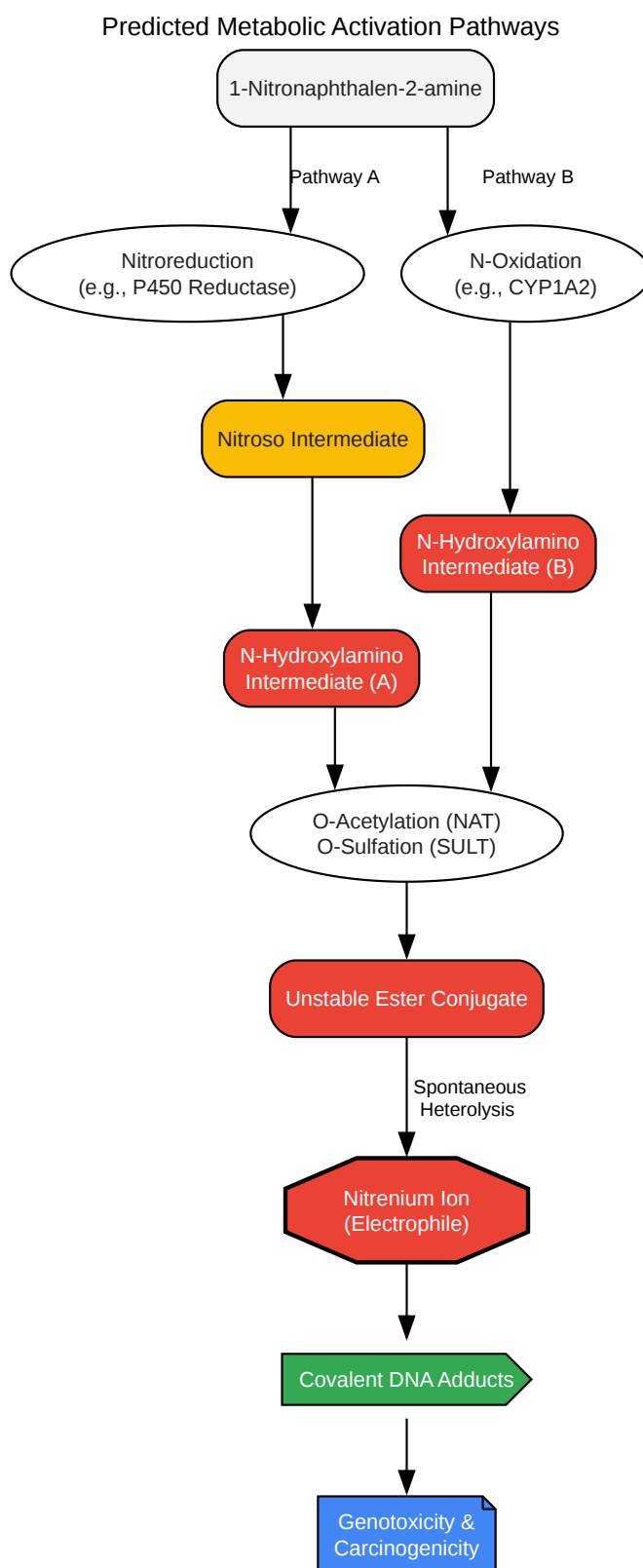
Pathway B: Oxidative Metabolism of the Amino Group

The amino group is a primary target for oxidative metabolism, primarily by cytochrome P450 enzymes (specifically, CYP1A2 is known for activating aromatic amines).^[12]

- **N-Hydroxylation:** The critical activating step is the oxidation of the amino group to a hydroxylamine (2-(hydroxyamino)-1-nitronaphthalene).^[12] This is the same class of reactive intermediate produced via nitroreduction, underscoring a convergence of activation pathways.

- Further Activation: Similar to the pathway above, this N-hydroxy metabolite can be esterified by acetyltransferases or sulfotransferases to form a reactive nitrenium ion that avidly binds to DNA.[\[12\]](#)

The dual presence of these functional groups suggests that **1-Nitronaphthalen-2-amine** can be activated by both reductive and oxidative enzyme systems in the body, potentially enhancing its toxic potency compared to analogues containing only one of these groups.



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Caption: Predicted metabolic activation of **1-Nitronaphthalen-2-amine**.

Toxicodynamics: A Profile Defined by Analogue Data

The ultimate toxic effects of a chemical are dictated by the interaction of its reactive metabolites with cellular targets. The following assessment is based on the mechanisms described above and the known toxicities of 1-nitronaphthalene and 2-naphthylamine.

Acute Toxicity

No specific LD₅₀ (median lethal dose) data are available for **1-Nitronaphthalen-2-amine**. However, data from its precursor, 1-nitronaphthalene, indicate moderate to high acute toxicity.

- 1-Nitronaphthalene: Oral LD₅₀ in rats has been reported between 150 mg/kg and 350 mg/kg. [7][8][9] The intraperitoneal LD₅₀ in rats is 86 mg/kg.[8] These values place it in a range indicating significant toxicity upon acute ingestion.

Genotoxicity

There are no direct studies on the genotoxicity of **1-Nitronaphthalen-2-amine**. However, based on its structure and predicted metabolic activation to a nitrenium ion, a high potential for genotoxicity is presumed.

- Mechanism: The formation of covalent DNA adducts is a hallmark of genotoxic aromatic amines and nitroaromatics.[12][13] These adducts can lead to mutations during DNA replication if not repaired, representing the initiating event in chemical carcinogenesis.
- Analogue Evidence:
 - 1-Nitronaphthalene induces DNA damage and mutation in bacteria.[14]
 - 2-Nitronaphthalene shows mutagenic potency in human cell lines.[15]
 - Naphthalene's metabolites, particularly naphthoquinones, are genotoxic to human lymphocytes.[16][17]
 - 2-Naphthylamine is a known genotoxic carcinogen, with its activity directly linked to metabolic activation.[5]

Carcinogenicity

No animal bioassays or human epidemiological studies on the carcinogenicity of **1-Nitronaphthalen-2-amine** are available. The assessment must rely on data from its structural relatives.

- 1-Nitronaphthalene: Classified by the International Agency for Research on Cancer (IARC) as Group 3: Not classifiable as to its carcinogenicity to humans.[14] This classification reflects inadequate evidence from animal studies and a lack of human data.[14]
- 2-Naphthylamine: Classified by IARC as a Group 1: Carcinogenic to humans.[18] It is a well-established human bladder carcinogen, with extensive evidence from occupational cohort studies.[5][18] Lifetime studies in dogs confirmed that pure 2-naphthylamine induces bladder carcinomas.[6]

Expert Insight: The structural similarity of **1-Nitronaphthalen-2-amine** to the potent human carcinogen 2-naphthylamine is a significant cause for concern. The presence of the nitro group at the 1-position may modulate its carcinogenic potential, but the core aromatic amine structure, which is responsible for the carcinogenicity of 2-naphthylamine, remains. Therefore, it is prudent to handle **1-Nitronaphthalen-2-amine** as a potential carcinogen until empirical data proves otherwise.

Organ-Specific Toxicity

Based on its analogues, the primary target organs for toxicity are likely the lung, liver, and urinary bladder.

- Pulmonary Toxicity: A single intraperitoneal injection of 1-nitronaphthalene in rats caused necrosis of Clara cells in the lung.[14] The lung is a site of significant metabolic activity, including by cytochrome P450 enzymes that can activate such compounds.[19][20]
- Hepatotoxicity: The same study noted that 1-nitronaphthalene also caused hepatotoxicity.[14] The liver is the principal site of xenobiotic metabolism and is often a target for chemically-induced injury.
- Bladder Toxicity: The urinary bladder is the specific target for 2-naphthylamine-induced cancer.[6] This is attributed to the delivery of conjugated metabolites to the bladder via the

bloodstream, which are then hydrolyzed by the acidic environment of the urine or by enzymes in the bladder epithelium, releasing the reactive N-hydroxy species locally.^[12]

Reproductive and Developmental Toxicity

There is a complete lack of data on the reproductive or developmental effects of **1-Nitronaphthalen-2-amine**. Limited data on 1-nitronaphthalene from a study in mummichog fish showed that it could reduce hatchability, but only at concentrations magnitudes higher than those found in the environment.^[21] No mammalian studies are available, and this remains a critical data gap.^{[22][23]}

Proposed Analytical Methodologies

Validated analytical methods for the quantification of **1-Nitronaphthalen-2-amine** in biological or environmental matrices are not available in the public domain. However, based on its chemical structure, standard chromatographic techniques can be readily adapted for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC coupled with UV or mass spectrometry (LC-MS) detection would be the primary method for analysis.

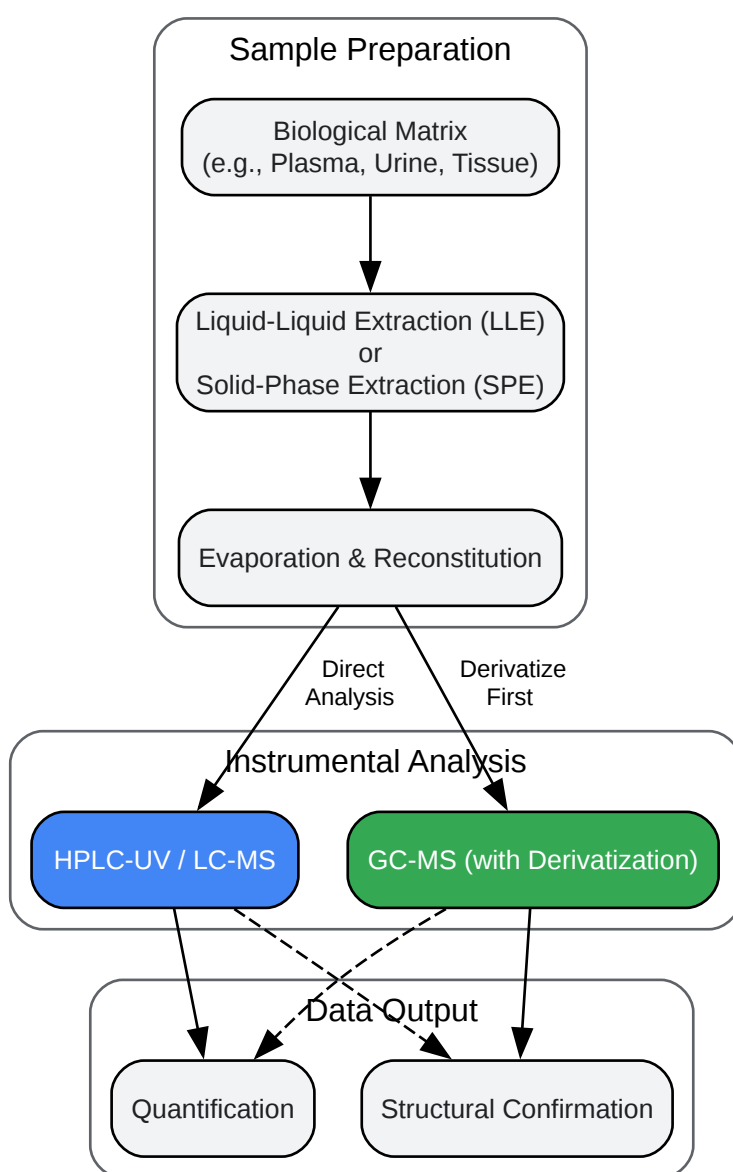
- Stationary Phase: A C18 column would provide good retention for the aromatic system.
- Mobile Phase: A gradient of acetonitrile or methanol in water, likely with a pH modifier like formic acid or ammonium acetate to ensure good peak shape for the amine.
- Detection: The extensive conjugated π -system of the nitronaphthalene ring will provide a strong chromophore for UV detection. For higher sensitivity and specificity, LC-MS or LC-MS/MS would be the method of choice, allowing for definitive identification and quantification at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, though likely requires derivatization.

- **Derivatization:** The primary amine group imparts polarity and can lead to poor peak shape and thermal instability. Derivatization of the amine, for example through silylation (e.g., with BSTFA) or acylation, would be necessary to improve its volatility and chromatographic performance.
- **Analysis:** An electron ionization (EI) source in the mass spectrometer would produce a characteristic fragmentation pattern, allowing for structural confirmation.

Proposed Analytical Workflow



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Caption: Proposed workflow for the analysis of **1-Nitronaphthalen-2-amine**.

Conclusion and Knowledge Gaps

The toxicological profile of **1-Nitronaphthalen-2-amine** is currently defined by inference and hypothesis rather than direct evidence. Its chemical structure, combining an aromatic amine and a nitroaromatic moiety, provides a strong scientific basis to predict its metabolic activation into DNA-reactive electrophiles. Consequently, it should be regarded as a potential genotoxin and carcinogen and handled with appropriate caution.

The primary knowledge gaps are empirical data across all toxicological endpoints:

- **Toxicokinetics:** In vivo studies are needed to confirm the predicted metabolic pathways and identify the major metabolites.
- **Acute and Chronic Toxicity:** Determination of LD₅₀ values and the effects of repeated exposure are necessary.
- **Genotoxicity:** A battery of in vitro (e.g., Ames test, micronucleus assay) and in vivo genotoxicity assays is required.
- **Carcinogenicity:** A long-term animal bioassay is needed for a definitive assessment of its carcinogenic potential.
- **Reproductive/Developmental Toxicity:** Studies are required to assess its impact on reproduction and fetal development.

Until such data become available, this profile, grounded in the established toxicology of its structural analogues, provides a crucial framework for risk assessment and safe handling guidance for researchers and professionals in the field.

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